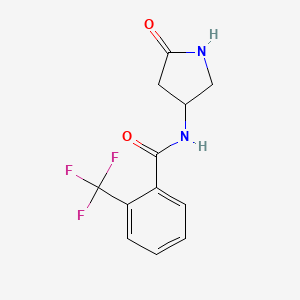
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-viral activity against the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide as a fluorescent probe for detecting protein-ligand interactions in biochemical assays. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide and its potential toxicity.
Synthesemethoden
The synthesis of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide and N, N'-dicyclohexylcarbodiimide, followed by the addition of 3-pyrrolidinone. The resulting product is then purified through column chromatography to obtain N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biochemical assays.
Eigenschaften
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-7-5-10(18)16-6-7/h1-4,7H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSLHCSFVWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)
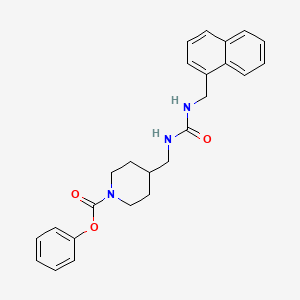
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2856487.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)

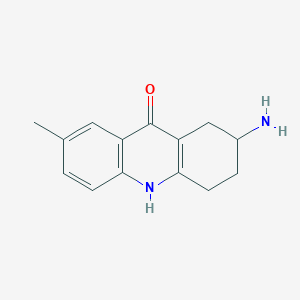
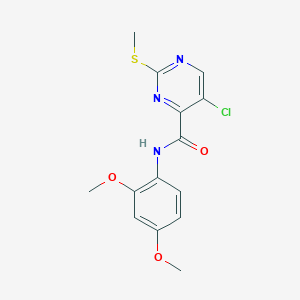
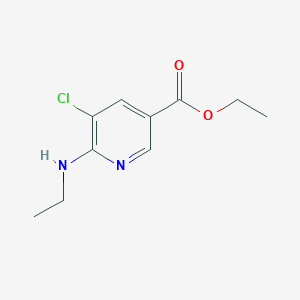
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)
![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)
![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)
![methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2856505.png)
